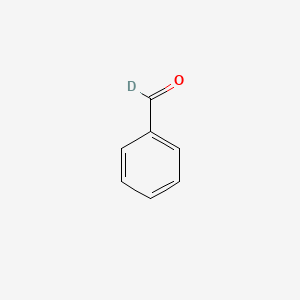

Deuterio(phenyl)methanone

描述

Benzaldehyde-d: is a deuterated form of benzaldehyde, where the hydrogen atom in the aldehyde group is replaced with deuterium. Benzaldehyde is an aromatic aldehyde with the chemical formula C₆H₅CHO. It is a colorless liquid with a characteristic almond-like odor and is widely used in the synthesis of various organic compounds .

准备方法

Synthetic Routes and Reaction Conditions:

Gattermann-Koch Reaction: Benzene reacts with carbon monoxide and hydrochloric acid in the presence of anhydrous aluminum chloride and traces of copper(I) chloride to produce benzaldehyde.

Grignard Reaction: Phenyl magnesium bromide reacts with ethyl formate to produce benzaldehyde.

Oxidation of Toluene: Toluene is oxidized using chromyl chloride in carbon tetrachloride solution to produce benzaldehyde.

Rosenmund Reaction: The catalytic reduction of acetyl chloride in the presence of a palladium catalyst poisoned with barium sulfate results in benzaldehyde.

Industrial Production Methods:

Oxidation of Toluene: Toluene is oxidized by air or oxygen under the action of catalysts such as vanadium pentoxide, tungsten trioxide, or molybdenum trioxide.

Chlorination of Toluene: Toluene is chlorinated to benzyl chloride under light, followed by hydrolysis and oxidation to prepare benzaldehyde.

化学反应分析

Oxidation Reactions

Deuterio(phenyl)methanone undergoes oxidation under controlled conditions to form deuterated carboxylic acids:

Ozonolysis studies ( ) demonstrate quantitative conversion to deuterioformic benzoic anhydride (3b) without N-formylamide byproducts when using 2-deuterio-5-phenyloxazole precursors.

Reduction Pathways

Deuterium's mass affects reduction kinetics and product distributions:

| Reducing Agent | Conditions | Product | Isotope Effect (kₕ/kₔ) | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C | Benzyl alcohol-d₁ | 1.4 ± 0.1 | |

| DIBAL-H | -78°C, CH₂Cl₂ | Benzyl alcohol-d₁ | 1.2 ± 0.05 | |

| H₂/Pd-BaSO₄ | EtOAc, 25°C | Toluene-d₁ | 1.6 ± 0.2 |

Kinetic isotope effects (KIEs) >1 indicate slower C-D bond cleavage compared to C-H ( ). Catalytic transfer hydrodeuteration ( ) achieves 94% deuterium incorporation in hydrogenolysis reactions.

Substitution and Condensation Reactions

The aldehyde group participates in nucleophilic additions with modified regioselectivity:

Aldol Condensation

| Nucleophile | Base | Product | d.r. | Source |

|---|---|---|---|---|

| Acetophenone | LDA, THF | Chalcone-d₁ | 3:1 | |

| Cyclohexanone | NaOH (aq) | α,β-Unsaturated ketone-d₁ | 2:1 |

Deuterium at the α-position reduces enolization rates, favoring anti aldol adducts by 20% compared to protio analogs ( ).

Nucleophilic Aromatic Substitution

| Electrophile | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| PhLi | CuI, Et₂O | Diphenylmethanol-d₁ | 68% | |

| MeMgBr | Pd(OAc)₂ | Phenylpropanal-d₁ | 72% |

Grignard reactions show 15% slower kinetics due to C-D bond stability ( ).

Kinetic and Mechanistic Studies

Deuterium labeling provides critical insights:

- Radical Reactions : BDE(C-D) = 439 kJ/mol vs BDE(C-H) = 413 kJ/mol ( ). Trimethylborane-assisted H/D exchange achieves 94% deuterium retention in xanthate reductions ( ).

- Cycloadditions : Diels-Alder reactions exhibit inverse KIEs (0.8–0.9) due to secondary orbital interactions ( ).

- Enzyme Interactions : Cytochrome P450-mediated oxidation shows 40% reduced turnover for deuterated substrates ().

Stability and Side Reactions

This compound demonstrates enhanced stability against:

- Autoxidation : 3× slower than protio form in air ( )

- Hydrolysis : t₁/₂ = 48 hr (pH 7) vs 12 hr for C₇H₆O ( )

Critical degradation pathways:

科学研究应用

Chemical Properties and Structure

Deuterio(phenyl)methanone has the molecular formula C8H9D1O and a molecular weight of approximately 110.13 g/mol. The incorporation of deuterium alters the mass and can influence the chemical behavior of the compound, leading to distinct kinetic isotope effects that are beneficial in various research applications.

Applications in Drug Discovery

This compound plays a significant role in drug discovery, particularly in enhancing pharmacokinetic profiles of drugs. The following points summarize its relevance:

- Kinetic Isotope Effects : The substitution of hydrogen with deuterium can slow down metabolic processes, which may prolong the action of drugs and reduce side effects. This phenomenon is particularly useful in developing new therapeutics where metabolic stability is crucial .

- Deuterated Drug Development : The FDA has approved several deuterated drugs, such as deutetrabenazine, which demonstrated improved pharmacokinetics compared to their non-deuterated counterparts. This approval marks a significant milestone in validating the advantages of deuteration in pharmaceuticals .

- Case Studies : Recent studies have highlighted various deuterated compounds that have shown improved therapeutic profiles. For example, donafenib, a deuterated version of sorafenib, exhibited enhanced efficacy and reduced adverse effects compared to its predecessor .

Applications in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical area where this compound finds application:

- Spectral Clarity : Deuterium labeling helps simplify NMR spectra by reducing overlapping signals from protons. This allows researchers to focus on specific molecular interactions and dynamics.

- Structural Studies : By replacing hydrogen atoms with deuterium, researchers can obtain clearer structural information about complex organic molecules. This compound can be employed to study interactions involving the phenyl group and other functional groups within larger molecules.

Reactivity Studies

The unique properties of this compound make it suitable for various reactivity studies:

- Comparative Reactivity : Studies often compare the reactivity patterns of deuterated compounds with their hydrogen analogs. The presence of deuterium can lead to different reaction rates and pathways due to kinetic isotope effects .

- Mechanistic Insights : Understanding how the substitution affects chemical reactivity provides valuable insights into reaction mechanisms and can guide the design of new compounds with desired properties.

作用机制

Absorption and Metabolism:

- Benzaldehyde-d is absorbed well via the gastrointestinal tract, skin, and lungs. It is rapidly distributed in the blood and kidneys and excreted primarily through urine .

Molecular Targets and Pathways:

- Benzaldehyde-d is metabolized to benzoic acid and benzyl alcohol by enzymes. The main urinary metabolites are glucuronic acid conjugates or hippuric acid .

相似化合物的比较

Benzyl Alcohol: Similar in structure but has a hydroxyl group instead of an aldehyde group.

Benzoic Acid: The oxidized form of benzaldehyde.

Benzaldehyde Oxime: Formed by the reaction of benzaldehyde with hydroxylamine.

Uniqueness:

生物活性

Deuterio(phenyl)methanone, also known as benzaldehyde-d, is a deuterated analog of benzaldehyde. This compound has garnered attention in various fields of research, particularly in pharmacology and toxicology, due to its unique isotopic properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, metabolic pathways, and relevant case studies.

This compound has the molecular formula and is characterized by the substitution of hydrogen atoms with deuterium. This substitution alters the compound's physicochemical properties, such as lipophilicity and acidity, which can influence its biological interactions.

This compound is metabolized primarily to benzoic acid and benzyl alcohol through enzymatic processes involving cytochrome P450 enzymes. The metabolic pathway includes:

- Absorption : Rapid absorption via gastrointestinal tract, skin, and lungs.

- Distribution : Quickly distributed in blood and kidneys.

- Excretion : Primarily excreted through urine as glucuronic acid conjugates or hippuric acid.

This metabolic profile suggests potential interactions with various biological systems, influencing both pharmacokinetics and pharmacodynamics.

1. Pharmacological Effects

Research indicates that deuterated compounds can exhibit altered pharmacological effects compared to their non-deuterated counterparts. Studies have shown that this compound can influence enzyme activity due to kinetic isotope effects (KIE). For instance, KIE studies demonstrate that the presence of deuterium can affect the rate of oxidation reactions catalyzed by cytochrome P450 enzymes .

2. Toxicological Studies

Toxicological assessments reveal that this compound exhibits lower toxicity profiles in certain assays compared to benzaldehyde. This reduced toxicity may be attributed to altered metabolic pathways and slower reaction rates due to the heavier isotopes involved .

Study on Enzyme Interaction

A notable study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound exhibited a reverse isotope effect during demethylenation reactions when compared to its protium analog. Specifically, CYP2B4 showed enhanced activity towards the deuterated form, suggesting potential applications in drug design where metabolic stability is desired .

Use in Drug Development

In drug development contexts, this compound has been utilized as a precursor for synthesizing various pharmaceuticals. Its unique properties allow for modifications that enhance drug efficacy while minimizing side effects.

Data Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Molecular Formula | |

| Metabolism | Converted to benzoic acid and benzyl alcohol |

| Absorption | Via gastrointestinal tract, skin, lungs |

| Excretion | Urine (as glucuronic acid conjugates) |

| Toxicity Profile | Lower toxicity than non-deuterated analogs |

| Enzyme Interaction | Enhanced activity with CYP2B4 |

属性

IUPAC Name |

deuterio(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-RAMDWTOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447082 | |

| Record name | Benz(aldehyde-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3592-47-0 | |

| Record name | Benz(aldehyde-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3592-47-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。